molecular formula C16H17N7O2 B2368345 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109063-34-3

6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2368345
CAS No.: 2109063-34-3
M. Wt: 339.359
InChI Key: PKVZUSUCBLRAQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .


Molecular Structure Analysis

The structure of this compound was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm implemented within the Olex2 package .


Physical And Chemical Properties Analysis

At 100 K crystal system is triclinic, space group P̲: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å3, Z = 2, µ = 0.089 mm−1, Dcalc = 1.267 g cm−3, F (000) = 524 .

Scientific Research Applications

Synthesis and Pharmaceutical Interest

6-Methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one and its derivatives are of significant interest in pharmaceutical research due to their structural similarity to pyrazolo[1,5-a]pyrimidines, which are analogues of purine and exhibit antimetabolite properties in purine biochemical reactions. These compounds are synthesized via effective conventions and have shown antitrypanosomal activity, highlighting their potential in drug development (Abdelriheem et al., 2017).

Chemical Properties and Synthesis Methods

The synthesis of triazoloazines, including derivatives of this compound, involves thermolysis of 5-azinyltetrazoles. These processes are critical for the formation of these compounds, which can be catalyzed by heat or solvents. This method demonstrates the versatile pathways for synthesizing such complex heterocyclic compounds (Wentrup, 1978).

Biological Activity

Derivatives of this compound, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, have been found to possess herbicidal activity on a broad spectrum of vegetation. This indicates the compound's potential use in agricultural applications, particularly as an effective herbicide at low application rates, highlighting its significance in plant ecosystem health (Moran, 2003).

Potential in Antimicrobial Research

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives, particularly pyrazoline and pyrazole compounds, have shown promising results against both bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Hassan, 2013).

Future Directions

The compound could be further explored for its potential in drug discovery and materials science. It could also be investigated for its anti-tubercular activity .

Properties

IUPAC Name

6-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-11-10-23-14(15(24)18-11)13(19-20-23)16(25)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVZUSUCBLRAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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